D-Mannoheptulose
Overview
Description
D-Mannoheptulose: is a heptose, a type of monosaccharide with seven carbon atoms. It is a ketose, meaning it has a carbonyl group on a secondary carbon, functioning as a ketone group. This compound is naturally occurring in various plants, including avocados, alfalfa, figs, and primroses . This compound is known for its ability to inhibit hexokinase and glucokinase, enzymes involved in the glycolysis pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Mannoheptulose can be synthesized through the transformation of D-glycero-D-galactoheptose using dicyclohexylcarbodiimide as a transformation reagent. This method yields a higher amount of this compound, approximately 60% .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves the use of specific reagents and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-Mannoheptulose can undergo oxidation reactions, where it is converted into corresponding acids.
Reduction: It can be reduced to form sugar alcohols.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various catalysts and solvents are employed depending on the specific substitution reaction.
Major Products Formed:
Oxidation: Corresponding acids.
Reduction: Sugar alcohols.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
Chemistry: D-Mannoheptulose is used as a hexokinase inhibitor in studies involving glucose metabolism and glycolysis .
Biology: It is used to study glucose response, glucose signaling, and glucose sensing mechanisms .
Medicine: this compound has been investigated for its potential therapeutic applications in cancer treatment by targeting glycolysis and inducing apoptosis in cancer cells .
Industry: It is used in the development of noninvasive imaging techniques for pancreatic beta cells .
Mechanism of Action
D-Mannoheptulose inhibits hexokinase and glucokinase, preventing glucose phosphorylation, the first step in glycolysis. This inhibition blocks the breakdown of glucose, leading to reduced ATP production and subsequent inhibition of insulin secretion from pancreatic beta cells . This mechanism is particularly useful in cancer research, where inhibiting glycolysis can lead to apoptosis in cancer cells .
Comparison with Similar Compounds
D-Sedoheptulose: Another heptose with similar inhibitory effects on hexokinase.
Glucosamine: A hexokinase inhibitor used in studies involving glucose metabolism.
2-Deoxy-D-glucose: A glucose analog that inhibits glycolysis.
Uniqueness: D-Mannoheptulose is unique due to its specific inhibition of both hexokinase and glucokinase, making it a valuable tool in studying glucose metabolism and potential therapeutic applications in cancer treatment .
Properties
IUPAC Name |
(3S,4S,5R,6R)-1,3,4,5,6,7-hexahydroxyheptan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3,5-10,12-14H,1-2H2/t3-,5-,6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNZZMHEPUFJNZ-QMTIVRBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C(=O)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60879012 | |
Record name | (+)-Mannoheptulose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60879012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3615-44-9, 654-29-5 | |
Record name | (+)-Mannoheptulose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3615-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mannoheptulose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000654295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-manno-Heptulose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003615449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-manno-2-Heptulose | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (+)-Mannoheptulose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60879012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-manno-2-heptulose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.723 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MANNOHEPTULOSE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W19YH62373 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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